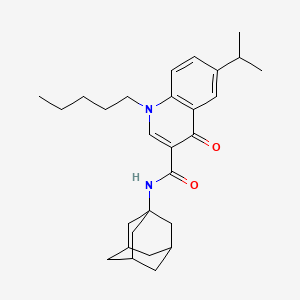

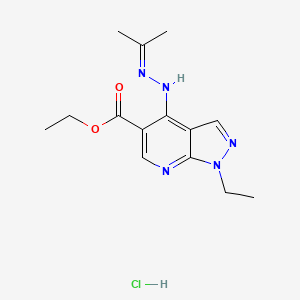

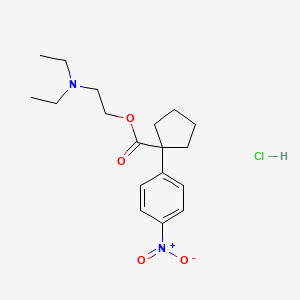

N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

Overview

Description

This compound is based on a quinolone-3-carboxylic acid core structure and exhibits 190 times selectivity for cannabinoid receptor type 2 over the related cannabinoid receptor type 1 . It has been studied for its analgesic and neuroprotective effects without inducing the psychoactive effects typically associated with cannabinoid receptor type 1 activation .

Mechanism of Action

Target of Action

SER-601, also known as COR-167 or S723GJY405, is a potent and selective agonist for the cannabinoid CB2 receptor . The CB2 receptor is primarily found in the peripheral nervous system, immune cells, and other tissues, where it plays a role in immunomodulation and analgesia .

Mode of Action

SER-601 binds to the CB2 receptor with a Ki value of 6.3 nM, demonstrating a 190-fold selectivity for CB2 over the central CB1 receptor . This selective binding leads to the activation of the CB2 receptor, triggering a cascade of intracellular events .

Pharmacokinetics

It is known that ser-601 is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract

Result of Action

SER-601 has demonstrated analgesic effects in animal studies, likely due to its action on the CB2 receptor . Additionally, it has shown neuroprotective effects and antidiabetic effects , including amelioration of insulin resistance and increased insulin secretion and accumulation in pancreatic islets .

Biochemical Analysis

Biochemical Properties

SER-601 plays a crucial role in biochemical reactions by selectively binding to the cannabinoid CB2 receptors. It exhibits a 190-fold selectivity for CB2 over the central CB1 receptor, with binding affinities (K_i) of 6.3 nM for CB2 and 1,220 nM for CB1 . This selectivity minimizes the psychoactive effects typically associated with CB1 receptor activation. SER-601 interacts with various enzymes and proteins, including those involved in the endocannabinoid system, to exert its effects. The nature of these interactions primarily involves agonistic binding to the CB2 receptors, leading to downstream signaling cascades that modulate pain and inflammation .

Cellular Effects

SER-601 influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to have analgesic effects in animal models of pain without inducing cannabis-like behavioral effects . SER-601 also exhibits antidiabetic properties by ameliorating insulin resistance and increasing insulin secretion in pancreatic islets isolated from diabetic mice . These effects are mediated through the activation of CB2 receptors, which play a role in regulating inflammation and immune responses .

Molecular Mechanism

At the molecular level, SER-601 exerts its effects by binding to the CB2 receptors, which are predominantly expressed in peripheral tissues and immune cells . This binding activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels . The activation of CB2 receptors also triggers the phosphorylation of various downstream effectors, including mitogen-activated protein kinases (MAPKs), which modulate gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SER-601 have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Long-term exposure to SER-601 has been shown to maintain its analgesic and antidiabetic effects in animal models, indicating sustained efficacy

Dosage Effects in Animal Models

The effects of SER-601 vary with different dosages in animal models. In studies using rat models of acute pain, SER-601 demonstrated dose-dependent antinociceptive effects, with peak analgesic effects observed at 60 minutes post-administration . Higher doses of SER-601 were associated with increased analgesic efficacy, but also with potential adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

SER-601 is involved in metabolic pathways related to the endocannabinoid system. It interacts with enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are responsible for the degradation of endocannabinoids . By modulating the activity of these enzymes, SER-601 can influence the levels of endocannabinoids and their signaling pathways, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, SER-601 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors. SER-601’s distribution is influenced by its binding affinity to CB2 receptors, which are primarily located in peripheral tissues and immune cells .

Subcellular Localization

SER-601’s subcellular localization is primarily associated with the endoplasmic reticulum (ER) and cell membranes, where CB2 receptors are localized . The compound’s activity is modulated by its localization within these compartments, which is directed by targeting signals and post-translational modifications. These factors ensure that SER-601 reaches its intended sites of action, thereby exerting its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SER-601 involves multiple steps, starting with the preparation of the quinolone-3-carboxylic acid core. The key steps include:

Formation of the quinolone core: This is typically achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

Introduction of the adamantyl group: The adamantyl group is introduced via a nucleophilic substitution reaction.

Formation of the carboxamide: The final step involves the formation of the carboxamide group through the reaction of the quinolone derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of SER-601 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

SER-601 undergoes several types of chemical reactions, including:

Oxidation: The quinolone core can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl groups in the structure can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The adamantyl and isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions include various quinolone derivatives with different substituents, which can be further explored for their pharmacological properties.

Scientific Research Applications

Chemistry: Used as a model compound to study the structure-activity relationship of cannabinoid receptor agonists.

Biology: Investigated for its role in modulating immune responses and inflammation through cannabinoid receptor type 2 activation.

Medicine: Explored for its analgesic and neuroprotective effects, particularly in conditions like neuropathic pain and neurodegenerative diseases.

Industry: Potential applications in the development of new therapeutic agents targeting cannabinoid receptor type 2

Comparison with Similar Compounds

Similar Compounds

A-836,339: Another selective cannabinoid receptor type 2 agonist with similar analgesic properties.

ADB-FUBHQUCA: A synthetic cannabinoid with high selectivity for cannabinoid receptor type 2.

CBS-0550: A cannabinoid receptor type 2 agonist with neuroprotective effects.

Uniqueness of SER-601

SER-601 stands out due to its high selectivity for cannabinoid receptor type 2 over cannabinoid receptor type 1, making it a promising candidate for therapeutic applications without the psychoactive effects. Its unique quinolone-3-carboxylic acid core structure also provides a basis for further modifications to enhance its pharmacological properties .

Properties

IUPAC Name |

N-(1-adamantyl)-4-oxo-1-pentyl-6-propan-2-ylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O2/c1-4-5-6-9-30-17-24(26(31)23-13-22(18(2)3)7-8-25(23)30)27(32)29-28-14-19-10-20(15-28)12-21(11-19)16-28/h7-8,13,17-21H,4-6,9-12,14-16H2,1-3H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMKLUDNETVLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648525 | |

| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048038-90-9 | |

| Record name | 1,4-Dihydro-6-(1-methylethyl)-4-oxo-1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048038-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SER-601 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048038909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SER-601 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S723GJY405 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

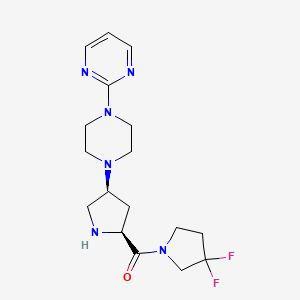

![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)